Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole ring, a thiophene ring, and various functional groups
Preparation Methods
The synthesis of Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include ethyl chloroformate, cyclohexylamine, and various catalysts to facilitate the reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact .
Chemical Reactions Analysis
Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole and thiophene rings, using reagents like sodium hydride or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The benzodioxole and thiophene rings play a crucial role in these interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities, including anticancer and antiviral properties
Properties
Molecular Formula |
C23H26N2O6S |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H26N2O6S/c1-3-29-23(28)18-13(2)19(21(27)24-15-7-5-4-6-8-15)32-22(18)25-20(26)14-9-10-16-17(11-14)31-12-30-16/h9-11,15H,3-8,12H2,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
UTHNTZGITGQRJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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